

Biological efficacy of 2-formyl vs 3-formyl indole derivatives

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Compound of Interest

Compound Name: 3-Methyl-1H-indole-2-carbaldehyde

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A Comparative Guide to the Biological Efficacy of 2-Formyl vs. 3-Formyl Indole Derivatives

Indole, a privileged heterocyclic scaffold, is a cornerstone in the development of therapeutic agents due to its presence in numerous biologically active natural products and synthetic compounds. The position of substituents on the indole ring profoundly influences its pharmacological profile. This guide provides a comparative analysis of the biological efficacy of 2-formyl and 3-formyl indole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data.

Anticancer Activity

Derivatives of both 2-formyl and 3-formylindole have been extensively investigated for their potential as anticancer agents. The position of the formyl group, which serves as a versatile handle for further chemical modifications, significantly impacts the cytotoxic and mechanistic properties of the resulting compounds.

Comparative Efficacy Data

Derivative Class	Compound/Derivative	Cancer Cell Line	IC50 (μM)	Reference
2-Formylindole Derivatives	Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b)	RAW264.7 (Macrophage)	Non-toxic at effective anti-inflammatory concentrations	[1][2]
2-Arylindole derivatives (5 and 7)	-	IC50 = 4.4 ± 0.5 and 4.8 ± 0.4 (Nitrite inhibition)	[3]	
3,6-disubstituted-2-carboalkoxy indole (20)	RS4;11 (B-ALL)	-	[4]	
3-Formylindole Derivatives	2-(1H-Indol-3-yl)quinazolin-4(3H)-one derivatives (3c, f, g, k, r, 3z)	Various cancer cell lines	Significant antiproliferative activities	[5]
Indole-vinyl sulfone derivative (9)	Panel of cancer cell lines	Potent activity	[6]	
Chalcone-indole derivative (12)	Various cancer cell lines	0.22 to 1.80	[6]	
Quinoline-indole derivative (13)	Various cancer cell lines	0.002 to 0.011	[6]	
3-Amino-1H-7-azaindole derivative (25)	HeLa, HepG2, MCF-7	3.7, 8.0, 19.9	[6]	
Amino-acetamide at position-3 of indole (28)	HCT116, PC-3	11.99 ± 1.62, 14.43 ± 2.1	[6]	

Sclareolide-indole conjugate (8k)	K562, MV4-11	5.2 ± 0.6 , 0.8 ± 0.6	[7]
28-indole-betulin derivatives	MCF-7	Most sensitive	[8]
Indole-aryl amide derivative (5)	HT29	Selectively active	[9]

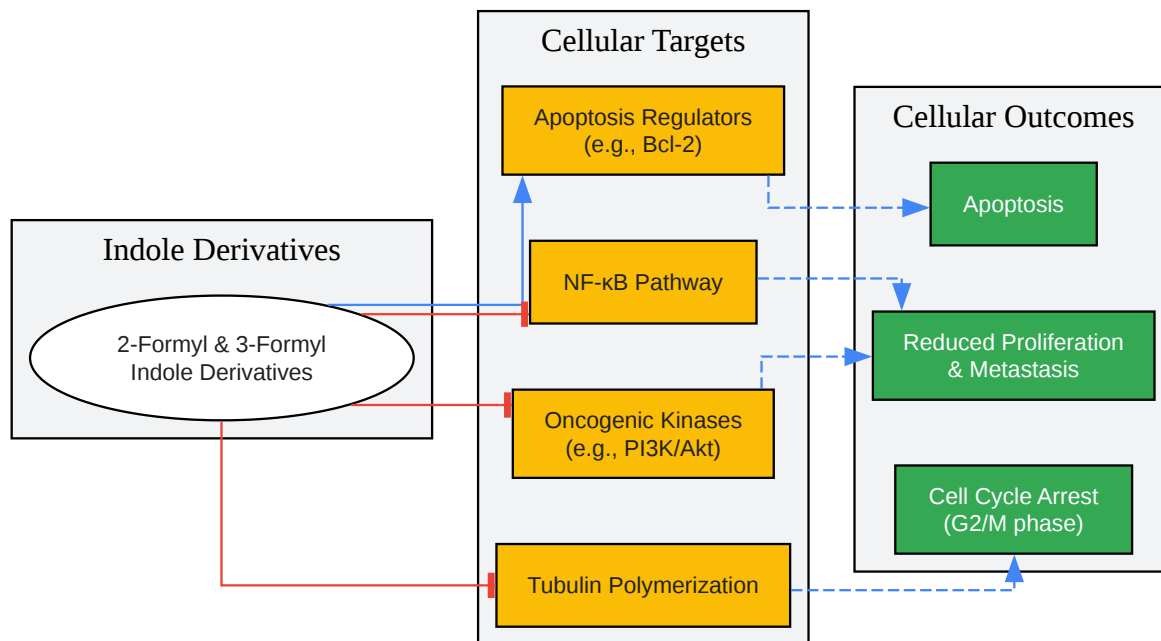
Experimental Protocols

MTT Assay for Antiproliferative Activity:[\[10\]](#)

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
- **Compound Treatment:** The cells are treated with various concentrations of the indole derivatives (e.g., 0.1, 1, 10, 100 µM) and incubated for 48-72 hours.
- **MTT Addition:** 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
- **Formazan Solubilization:** The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Signaling Pathways in Anticancer Activity

Many indole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and metastasis.



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Caption: General mechanism of anticancer action for indole derivatives.

Antimicrobial Activity

The indole scaffold is a common feature in many antimicrobial agents. The electronic and steric properties imparted by the formyl group at either the 2- or 3-position can modulate the interaction with microbial targets.

Comparative Efficacy Data

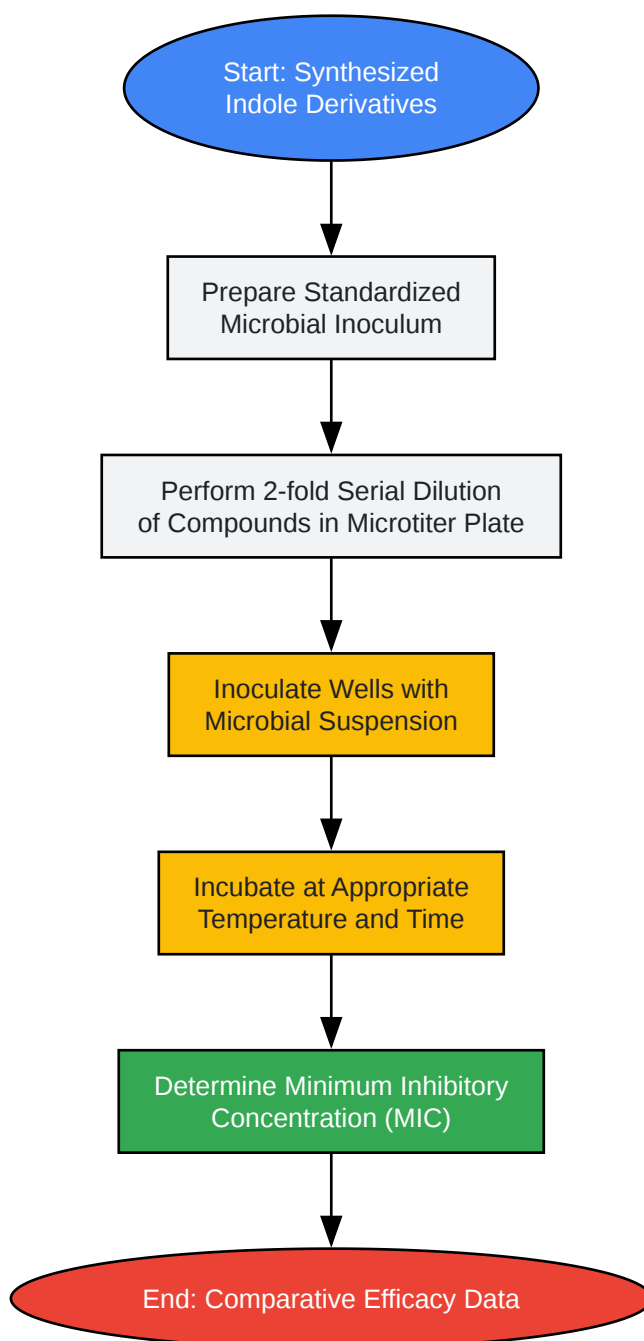
Derivative Class	Compound/Derivative	Microorganism	MIC (µg/mL)	Reference
2-Formylindole Derivatives	2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivatives (3i, 3ag)	M. smegmatis	7.8 and 3.9	[11]
3-Formylindole Derivatives	2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k)	MRSA	0.98	[5]
Pyridine and isoxazole substituted 3-formylindole-based chitosan Schiff base polymers (2PCT, 4MCT)	S. aureus, E. coli, C. albicans	Evaluated	[12]	
Various 3-substituted indole derivatives (9, 30)	Bacteria	Highest activities	[13][14]	
Indole derivatives with 1,2,4-triazole, 1,3,4-thiadiazole (2h, 3d)	S. aureus, MRSA	6.25	[15]	

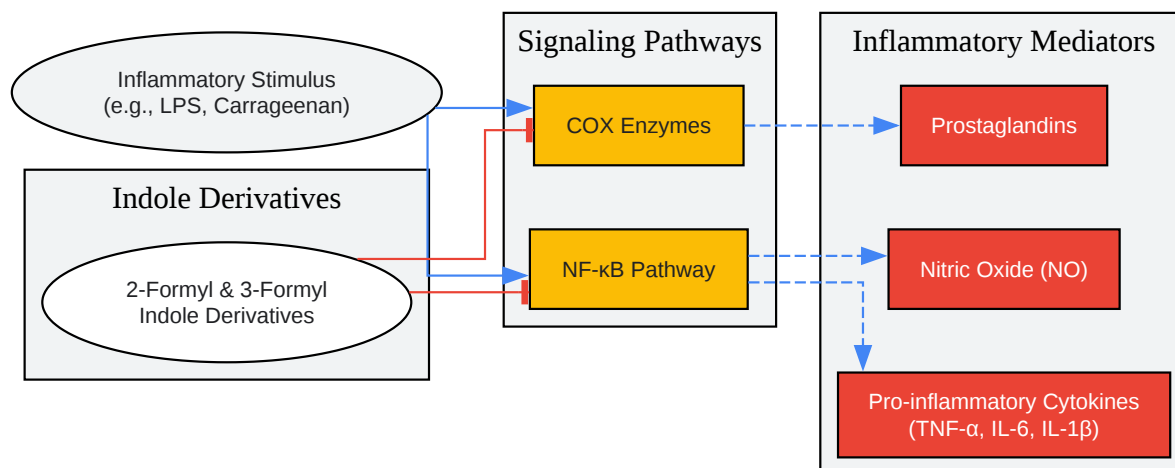
Experimental Protocols

Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:[15][16]

- **Preparation of Inoculum:** A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5×10^5 CFU/mL.
- **Serial Dilution of Compounds:** The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
- **Inoculation:** Each well is inoculated with the microbial suspension.
- **Incubation:** The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow for Antimicrobial Screening





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